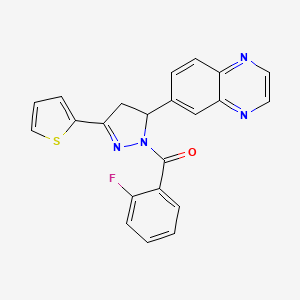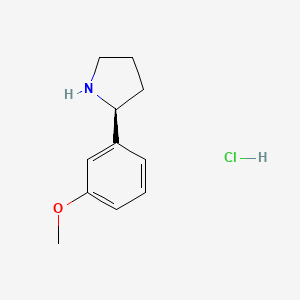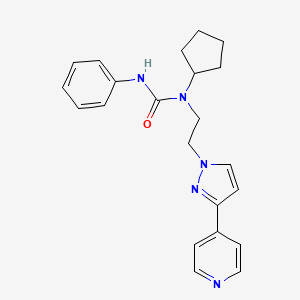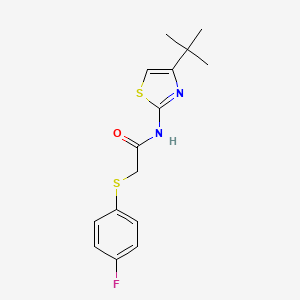![molecular formula C11H11NO4 B2772746 (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid CAS No. 1354359-54-8](/img/structure/B2772746.png)
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid” is a chemical compound with the CAS No. 1354359-54-8 . It is used for research and development .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other related properties can be found on various chemical databases .Mécanisme D'action
The mechanism of action of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid in cancer cells involves the induction of apoptosis through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It is metabolized in the liver and excreted in the urine. This compound has been shown to have antioxidant activity, which may contribute to its anticancer and antibacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid has the advantage of being a chiral amino acid, which can be used as a building block for the synthesis of chiral compounds. However, the synthesis of this compound can be challenging, and the yield may be low. Additionally, the stability of this compound in aqueous solutions may be limited.
Orientations Futures
For the study of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid include its use as a chiral building block, the development of this compound-based antibiotics, and the exploration of its anticancer activity.
Méthodes De Synthèse
The synthesis of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid involves the reaction between 3-hydroxyaniline and cyclopropanecarbonyl chloride. The reaction proceeds under acidic conditions to form this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid has been studied for its potential use in drug development. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. This compound also has the ability to inhibit the growth of bacteria and fungi, making it a potential candidate for antibiotic development. Additionally, this compound has been studied for its use as a chiral building block in organic synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-3-1-2-6(4-7)12-10(14)8-5-9(8)11(15)16/h1-4,8-9,13H,5H2,(H,12,14)(H,15,16)/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDPMGQENSRRCF-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C(=O)NC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)

![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)
![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)
![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)
![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)
![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772684.png)